molecular formula C18H17N3OS B1412386 5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine CAS No. 1395492-55-3

5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine

Cat. No.: B1412386
CAS No.: 1395492-55-3
M. Wt: 323.4 g/mol
InChI Key: VTQJKRACQUJFKB-UHFFFAOYSA-N
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Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol, were heated during the initial stage of reaction .


Molecular Structure Analysis

The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Heterocyclic Aromatic Amines in Biological Matrices and Foodstuff

Heterocyclic aromatic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are studied for their carcinogenic effects in biological matrices, including food products and biological samples like plasma, urine, and feces. Liquid chromatography coupled to mass spectrometry is identified as the method of choice for the qualitative and quantitative analysis of PhIP and its metabolites due to its sensitivity and selectivity (Teunissen et al., 2010).

p38α MAP Kinase Inhibitors

Compounds with imidazole scaffolds are known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, highlighting the importance of heterocyclic compounds in developing therapeutic agents for inflammatory diseases. The review discusses the design, synthesis, and activity studies of these inhibitors, showing the critical role of the pyridine and imidazole moieties in achieving selectivity and potency (Scior et al., 2011).

Antitubercular Activity

Modifications of isoniazid structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives evaluated for their anti-tubercular activity against various Mycobacterium species. The study found significant activity against INH-resistant non-tuberculous mycobacteria, indicating the potential for heterocyclic compounds in tuberculosis treatment (Asif, 2014).

Synthesis of Heterocycles

Research on the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights its value as a building block for synthesizing various heterocyclic compounds, including those with therapeutic applications. This review provides an overview of recent progress in the chemistry of these compounds and their significance in creating novel heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there could be potential future directions in the development of new drugs containing the thiazole moiety.

Biochemical Analysis

Biochemical Properties

5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with corticotrophin-releasing factor receptors, which are involved in stress-related disorders . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the release of neurotransmitters in neuronal cells, thereby impacting cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as corticotrophin-releasing factor receptors, inhibiting or activating their function . This binding can lead to changes in gene expression, enzyme activity, and other cellular processes. The compound’s ability to modulate these molecular interactions makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have also been observed, with some studies indicating potential changes in cell viability and function over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses have been associated with toxic or adverse effects, such as altered neurotransmitter release and changes in behavior . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Detailed studies on these metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . This transport can affect its localization and accumulation within different tissues, influencing its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-[2-[1-(4-methoxyphenyl)cyclopropyl]pyridin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-22-14-4-2-13(3-5-14)18(7-8-18)16-10-12(6-9-20-16)15-11-21-17(19)23-15/h2-6,9-11H,7-8H2,1H3,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJKRACQUJFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C3=NC=CC(=C3)C4=CN=C(S4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 2
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 3
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 4
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine
Reactant of Route 6
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)-pyridin-4-yl)thiazol-2-amine

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